molecular formula C11H14N2O B8465756 5-hydroxy-3-isobutyl-1H-indazole

5-hydroxy-3-isobutyl-1H-indazole

Cat. No.: B8465756
M. Wt: 190.24 g/mol
InChI Key: KWYVEWHBDWKTHM-UHFFFAOYSA-N
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Description

5-Hydroxy-3-isobutyl-1H-indazole is a heterocyclic aromatic compound featuring an indazole core (a benzene ring fused to a pyrazole ring). The substituents at positions 3 and 5 are critical to its chemical and biological properties:

  • Position 3: An isobutyl group (branched alkyl chain), contributing steric bulk and lipophilicity.
  • Position 5: A hydroxyl group (-OH), enhancing polarity and hydrogen-bonding capacity.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(2-methylpropyl)-2H-indazol-5-ol

InChI

InChI=1S/C11H14N2O/c1-7(2)5-11-9-6-8(14)3-4-10(9)12-13-11/h3-4,6-7,14H,5H2,1-2H3,(H,12,13)

InChI Key

KWYVEWHBDWKTHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C2C=C(C=CC2=NN1)O

Origin of Product

United States

Comparison with Similar Compounds

5-Bromo-3-butyl-1H-indazole

Key Differences :

  • Position 5 : Bromine (Br) replaces the hydroxyl group (-OH).
  • Position 3 : A linear butyl chain replaces the branched isobutyl group.
Property 5-Hydroxy-3-isobutyl-1H-indazole (Target) 5-Bromo-3-butyl-1H-indazole (Analog)
5-Substituent -OH (polar, H-bond donor) -Br (electronegative, lipophilic)
3-Substituent Isobutyl (branched C4) Butyl (linear C4)
Polarity Higher (due to -OH) Lower (due to -Br)
Potential Reactivity Susceptible to oxidation or conjugation Likely inert under physiological conditions

Implications :

  • The hydroxyl group in the target compound may improve aqueous solubility and facilitate interactions with biological targets (e.g., enzymes) via hydrogen bonding.
  • The branched isobutyl group in the target compound introduces greater steric hindrance compared to the linear butyl chain, which could influence binding affinity in receptor-ligand interactions .

3-Substituted Indole Derivatives (Compounds 8–11)

Key Differences :

  • Core Structure : Indole (benzene fused to pyrrole) vs. indazole (benzene fused to pyrazole).
  • Substituents : At position 3, imidazolyl-benzyl groups replace the isobutyl chain.
Compound Core Structure 3-Substituent 5-Substituent Melting Point (°C)
Target Compound Indazole Isobutyl -OH Not reported
8, 9, 10 () Indole 1-(4-Iodobenzyl)-1H-imidazol-5-yl Halogen (Cl/Br) >200
11 () Indole 1-(4-Methoxybenzyl)-1H-imidazol-5-yl -H 159–160

Implications :

  • This difference may influence electronic properties and metabolic stability .
  • The imidazolyl-benzyl substituents in compounds 8–11 introduce bulkier aromatic systems, likely reducing solubility but enhancing interactions with hydrophobic binding pockets. In contrast, the isobutyl group in the target compound offers a balance of lipophilicity and steric effects .

5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (Compound 4)

Key Differences :

  • Core Structure : Oxadiazole-thiol vs. indazole.
  • Functional Groups : Thiol (-SH) and oxadiazole vs. hydroxyl and pyrazole.
Property Target Compound Compound 4 ()
Core Heterocycle Indazole 1,3,4-Oxadiazole
Key Substituents -OH (position 5), isobutyl Thiol (-SH), indole-methyl
Reactivity Acidic -OH, redox-sensitive Thiol prone to oxidation/disulfide formation

Implications :

  • The oxadiazole-thiol moiety in Compound 4 may confer distinct reactivity, such as participation in disulfide bonding or metal chelation. The target compound’s hydroxyl group offers milder acidity and redox activity .

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